3-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 72411-52-0) is a highly versatile bifunctional building block widely utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors. Featuring both a nucleophilic exocyclic amine and a tautomerizable pyrazole core, this compound enables diverse heterocyclization and cross-coupling pathways. The incorporation of a para-fluorinated phenyl ring provides a critical balance of electronic modulation and steric compactness, making it a staple precursor for discovery libraries requiring optimized physicochemical profiles and robust downstream metabolic stability [1].
Substituting 3-(4-fluorophenyl)-1H-pyrazol-5-amine with its unsubstituted phenyl or 4-chloro analogs fundamentally alters both synthetic processability and downstream application performance. While the unsubstituted analog (3-phenyl-1H-pyrazol-5-amine) is often perceived as a cheaper baseline, it leaves the para-position vulnerable to rapid CYP450-mediated oxidative metabolism, frequently rendering derived drug candidates non-viable in vivo. Conversely, substituting with the 4-chloro analog increases steric bulk and lipophilicity, which routinely leads to poor aqueous solubility and aggregation in biochemical assays. Furthermore, the specific electron-withdrawing nature of the fluorine atom subtly tunes the pKa of the pyrazole and amine nitrogens, directly impacting regioselectivity during late-stage functionalization and making generic substitution a high-risk strategy for process scale-up [1].
When incorporating the aminopyrazole scaffold into drug discovery libraries, the choice of the aryl substituent is critical for downstream viability. Studies comparing 3-(4-fluorophenyl)-1H-pyrazol-5-amine derivatives against their unsubstituted 3-phenyl counterparts demonstrate that the para-fluoro substitution effectively blocks CYP450-mediated aromatic hydroxylation. This structural modification reduces intrinsic clearance rates in human liver microsomes (HLM) by up to 85%, significantly extending the half-life of the resulting active pharmaceutical ingredients without requiring a complete scaffold redesign [1].
| Evidence Dimension | Intrinsic clearance (CLint) in Human Liver Microsomes (HLM) for derived scaffolds |
| Target Compound Data | < 15 µL/min/mg protein (typical for 4-fluoro derivatives) |
| Comparator Or Baseline | Unsubstituted 3-phenyl analog (> 100 µL/min/mg protein) |
| Quantified Difference | 85% reduction in metabolic clearance rate |
| Conditions | In vitro HLM assay, 37°C, NADPH-dependent oxidation |
Procuring the 4-fluoro building block prevents late-stage attrition of drug candidates caused by poor metabolic stability, saving substantial downstream development costs.
The functionalization of aminopyrazoles often suffers from competing reactivity between the exocyclic primary amine and the endocyclic pyrazole nitrogens. The electron-withdrawing nature of the 4-fluorophenyl group in 3-(4-fluorophenyl)-1H-pyrazol-5-amine subtly decreases the nucleophilicity of the pyrazole core compared to electron-rich analogs like the 4-methoxyphenyl derivative. This electronic tuning results in a 15-20% higher isolated yield during Buchwald-Hartwig cross-coupling reactions at the exocyclic amine, minimizing the formation of undesired N1-arylated byproducts and reducing chromatographic purification burden [1].
| Evidence Dimension | Isolated yield of exocyclic N-arylation product |
| Target Compound Data | 80-85% yield |
| Comparator Or Baseline | 3-(4-methoxyphenyl)-1H-pyrazol-5-amine (60-65% yield) |
| Quantified Difference | 15-20% absolute increase in target regioselectivity |
| Conditions | Buchwald-Hartwig amination, Pd catalyst, basic conditions |
Higher regioselectivity directly lowers purification costs and increases throughput for process chemists scaling up intermediate synthesis.
Balancing lipophilicity and solubility is a primary challenge in library design. While substituting the phenyl ring with a chlorine atom (3-(4-chlorophenyl)-1H-pyrazol-5-amine) increases target binding affinity, it disproportionately drives up the calculated LogP (cLogP) and drastically reduces aqueous solubility. 3-(4-fluorophenyl)-1H-pyrazol-5-amine provides an optimal intermediate profile, offering an estimated cLogP of ~1.5 compared to the chloro analog's ~2.1. This lower lipophilicity translates to approximately three times higher kinetic solubility in physiological buffers, preventing compound aggregation in high-throughput screening assays [1].
| Evidence Dimension | Calculated LogP (cLogP) and kinetic solubility |
| Target Compound Data | cLogP ~1.5; high kinetic solubility |
| Comparator Or Baseline | 3-(4-chlorophenyl)-1H-pyrazol-5-amine (cLogP ~2.1; low solubility) |
| Quantified Difference | ~0.6 log unit reduction in lipophilicity; ~3x higher aqueous solubility |
| Conditions | Kinetic solubility in PBS (pH 7.4) at room temperature |
Selecting the fluorinated analog ensures that synthesized libraries remain soluble in assay buffers, drastically reducing the rate of false positives in biological screening.
The 3-(4-fluorophenyl)-1H-pyrazol-5-amine scaffold is highly prized in oncology and immunology research for developing ATP-competitive kinase inhibitors. The aminopyrazole core forms critical hydrogen bonds with the kinase hinge region, while the 4-fluorophenyl moiety occupies the hydrophobic pocket. As established in Section 3, the metabolic stability imparted by the fluorine atom ensures these inhibitors maintain therapeutic plasma concentrations longer than their unsubstituted counterparts [1].
For contract research organizations (CROs) and discovery labs building diverse heterocyclic libraries, this compound serves as an ideal starting material. Its balanced physicochemical profile—specifically its superior aqueous solubility compared to chloro-substituted analogs—ensures that the resulting library members do not aggregate or precipitate in standard assay buffers (PBS, pH 7.4), thereby maximizing the reliability of HTS data [1].
In the development of advanced fungicides and herbicides, process economics are heavily dependent on reaction yields and purification simplicity. The favorable regioselectivity of 3-(4-fluorophenyl)-1H-pyrazol-5-amine during exocyclic amine functionalization minimizes the formation of off-target N1-alkylated or arylated isomers. This allows industrial chemists to streamline scale-up routes, reducing solvent waste and bypassing complex chromatographic separations [1].
Corrosive;Irritant